1-Bromo-6-chloroimidazo[1,5-a]pyridine
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Overview
Description
1-Bromo-6-chloroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 g/mol . This compound is part of the imidazo[1,5-a]pyridine family, known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-Bromo-6-chloroimidazo[1,5-a]pyridine typically involves halogenation reactions. One common method is the bromination of 6-chloroimidazo[1,5-a]pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert atmosphere at low temperatures to prevent side reactions and ensure high yield. Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield .
Chemical Reactions Analysis
1-Bromo-6-chloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-6-chloroimidazo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-Bromo-6-chloroimidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites to alter cellular signaling .
Comparison with Similar Compounds
1-Bromo-6-chloroimidazo[1,5-a]pyridine can be compared with other halogenated imidazo[1,5-a]pyridines, such as 3-Bromo-6-chloroimidazo[1,2-a]pyridine . While both compounds share similar structural features, their reactivity and applications can differ due to the position of the halogen atoms. For instance, 3-Bromo-6-chloroimidazo[1,2-a]pyridine may exhibit different reactivity in substitution and coupling reactions compared to this compound .
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and material science. Its unique chemical properties and reactivity make it a valuable building block for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
1-bromo-6-chloroimidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-7-6-2-1-5(9)3-11(6)4-10-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWZIKFVVANXQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909309-88-1 |
Source
|
Record name | 1-bromo-6-chloroimidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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